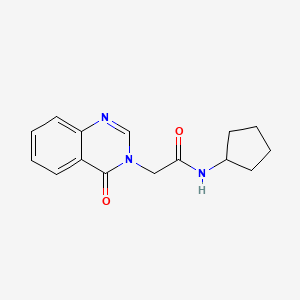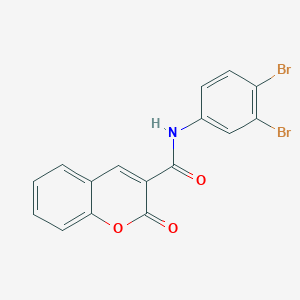![molecular formula C17H26N4O4S B11113011 N-(4-Ethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide](/img/structure/B11113011.png)
N-(4-Ethoxyphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a piperidinylidene hydrazinecarbonyl moiety, and a methanesulfonamide group. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Ethoxyaniline: This is achieved by the ethylation of 4-aminophenol using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Hydrazine Derivative: The 4-ethoxyaniline is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative.
Cyclization with 1-Methylpiperidine: The hydrazine derivative undergoes cyclization with 1-methylpiperidine to form the piperidinylidene hydrazinecarbonyl intermediate.
Sulfonamide Formation: Finally, the intermediate is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Ethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide
- N-(4-Chlorophenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide
Uniqueness
N-(4-Ethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}methanesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C17H26N4O4S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C17H26N4O4S/c1-4-25-16-7-5-15(6-8-16)21(26(3,23)24)13-17(22)19-18-14-9-11-20(2)12-10-14/h5-8H,4,9-13H2,1-3H3,(H,19,22) |
InChI Key |
AMYWVQOYXWAUDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11112933.png)
![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B11112934.png)
![oxydibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B11112937.png)
![1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112953.png)
![1-(3-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112965.png)
![N-[2-(2-{(E)-1-[5-(2,5-Dichlorophenyl)-2-furyl]methylidene}hydrazino)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11112971.png)


acetyl}hydrazinylidene)-N-(pyridin-2-yl)butanamide](/img/structure/B11112987.png)
![N-(3,5-dimethoxybenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112994.png)
![Ethyl 5-carbamoyl-2-[(3-cyclohexylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11113000.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11113006.png)
![N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11113013.png)
![Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11113019.png)
